Quinacrine methanesulfonate

Descripción general

Descripción

Quinacrine methanesulfonate is a bioactive chemical.

Aplicaciones Científicas De Investigación

Anticancer Applications

Quinacrine methanesulfonate has demonstrated significant anticancer activity across various cancer cell lines:

- Mechanism of Action : Studies indicate that quinacrine inhibits topoisomerase activity, leading to increased DNA damage and apoptosis in cancer cells. It also modulates apoptotic pathways by activating pro-apoptotic markers while suppressing anti-apoptotic factors .

-

Case Studies :

- In breast cancer cell lines (MCF-7 and MDA-MB-231), quinacrine treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Bax and PARP cleavage .

- A study highlighted that quinacrine could enhance the sensitivity of cancer cells to other chemotherapeutic agents, suggesting potential for combination therapies .

Data Table: Anticancer Efficacy of this compound

Infectious Disease Treatment

This compound has been effectively used to treat various infectious diseases:

- Giardiasis : It serves as an alternative treatment for giardiasis, particularly in cases resistant to standard therapies like metronidazole. Quinacrine's mechanism involves disrupting the metabolic processes of the Giardia parasite .

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against several pathogens, making it a valuable tool in treating infections where conventional antibiotics fail .

Data Table: Applications in Infectious Diseases

Cell Biology Research

This compound is widely utilized in laboratory settings for its fluorescent properties:

- Chromosome Staining : It is employed in Q-banding techniques to visualize chromosomes during cytogenetic studies, aiding in genetic mapping and analysis .

- Cell Cycle Studies : Researchers utilize quinacrine to investigate cell cycle dynamics due to its effects on DNA replication and repair mechanisms .

Data Table: Laboratory Applications

Safety and Toxicity Considerations

While this compound has promising applications, it is essential to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating the efficacy of quinacrine methanesulfonate in prion disease models?

- Methodological Answer : In prion disease studies, standardized protocols involve administering this compound at doses ranging from 10–300 mg/kg/day in rodent models, with efficacy assessed via survival analysis, histopathological examination of brain tissues, and quantification of prion protein aggregates. Experimental designs should include control groups (placebo and positive controls) and adhere to guidelines for neurodegenerative disease models, such as those outlined in pharmacological characterization studies . Detailed synthesis methods, including compound purity verification via NMR and HPLC, are critical for reproducibility .

Q. How should researchers design dose-response studies for this compound to minimize toxicity while maximizing therapeutic effects?

- Methodological Answer : Dose-response studies require iterative testing across multiple concentrations, starting with in vitro assays (e.g., IC50 determination in cell lines) followed by in vivo validation. Toxicity thresholds can be identified using liver function tests (ALT/AST levels) and histopathology. Statistical tools like nonlinear regression models (e.g., log-dose vs. response curves) are recommended to optimize dosing regimens .

Q. What in vitro assays are most reliable for screening this compound’s antiprion activity?

- Methodological Answer : Cell-based assays using prion-infected neuroblastoma cells (e.g., ScN2a) are standard. Metrics include reduction in protease-resistant PrP<sup>Sc</sup> levels (via Western blot) and cell viability assays (MTT or ATP luminescence). Researchers must validate findings with orthogonal methods, such as immunofluorescence for PrP<sup>Sc</sup> aggregation .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles across studies be reconciled?

- Methodological Answer : Contradictions often arise from variability in administration routes (oral vs. intraperitoneal), species-specific metabolism, or assay sensitivity. Meta-analysis techniques, such as pooled effect size calculations and subgroup analyses by administration method, can identify confounding variables. Systematic reviews should follow PRISMA guidelines to ensure transparency in data inclusion/exclusion criteria .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in preclinical models?

- Methodological Answer : Advanced approaches include co-administration with BBB permeability enhancers (e.g., mannitol) or nanoparticle-based delivery systems. Quantification methods like LC-MS/MS for brain tissue pharmacokinetics are essential. Researchers should compare cerebrospinal fluid (CSF) concentrations to plasma levels to assess penetration efficiency .

Q. How should researchers address heterogeneity in clinical trial data for this compound in neurodegenerative diseases?

- Methodological Answer : Heterogeneity can be mitigated by stratifying patients based on genetic markers (e.g., PRNP codon 129 polymorphism) or disease stage. Mixed-effects models and sensitivity analyses are recommended to account for covariates. Collaborative data-sharing platforms, as emphasized in Cochrane Reviews, enhance reproducibility .

Q. What computational modeling approaches predict this compound’s binding affinity to prion proteins?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories can predict binding sites and stability. Validation requires experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

Q. Data Analysis & Synthesis

Q. What statistical methods are appropriate for analyzing this compound’s dual role as an antiprion and antimalarial agent?

- Methodological Answer : Multivariate analyses (e.g., PCA or cluster analysis) can identify shared mechanisms across diseases. Dose-response data should be analyzed using parallel-line assays to compare efficacy between applications. Reporting must distinguish between primary (antiprion) and secondary (antimalarial) endpoints to avoid overinterpretation .

Q. How can systematic reviews synthesize conflicting evidence on this compound’s clinical outcomes?

- Methodological Answer : Follow the PICO framework (Population, Intervention, Comparison, Outcome) to standardize inclusion criteria. Use GRADE criteria to assess evidence quality and perform meta-regression to explore sources of bias. Involving methodologists and statisticians ensures rigorous interpretation .

Q. What guidelines ensure rigorous reporting of this compound’s toxicological data?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including detailed descriptions of sample sizes, randomization, and blinding. Toxicity data should report NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) with 95% confidence intervals .

Q. Cross-Disciplinary Considerations

Q. How can pharmacoepidemiologic methods improve post-marketing surveillance of this compound?

- Methodological Answer : Web-based questionnaires and electronic health records (EHRs) can track long-term adverse events. Data linkage techniques (e.g., propensity score matching) adjust for confounding variables. Collaboration with pharmacoepidemiology experts ensures compliance with ethical guidelines for secondary data use .

Q. What ethical considerations arise when repurposing this compound for emerging diseases?

Propiedades

Número CAS |

316-05-2 |

|---|---|

Fórmula molecular |

C25H38ClN8O7S2 |

Peso molecular |

592.2 g/mol |

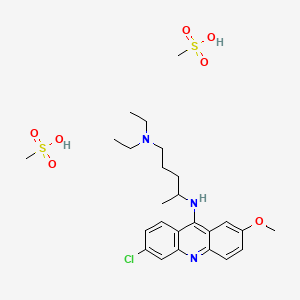

Nombre IUPAC |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C23H30ClN3O.2CH4O3S/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;2*1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H3,(H,2,3,4) |

Clave InChI |

BSSDNUXUOKRRHO-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |

SMILES canónico |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

316-05-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

83-89-6 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Mepacrine dimethanesulfonate salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.